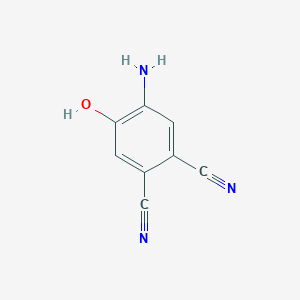![molecular formula C17H19IN4O B4331111 N-[4-(cyanomethyl)phenyl]-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide](/img/structure/B4331111.png)
N-[4-(cyanomethyl)phenyl]-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
描述
N-[4-(cyanomethyl)phenyl]-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as CIPB, and it is a potent inhibitor of a specific protein kinase that is involved in various cellular processes.
作用机制
CIPB inhibits the activity of a specific protein kinase, which is involved in the regulation of various cellular processes. This protein kinase is known as glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is a serine/threonine kinase that is involved in the regulation of various cellular processes, such as cell proliferation, differentiation, and survival. CIPB binds to the ATP-binding site of GSK-3β, inhibiting its activity and leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects
CIPB has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation and oxidative stress, and improve cognitive function in animal models of neurodegenerative disorders. Additionally, it has been found to have a neuroprotective effect, reducing neuronal damage in animal models of stroke and traumatic brain injury.
实验室实验的优点和局限性
CIPB has several advantages for lab experiments, including its high purity and potency. However, its limited solubility in aqueous solutions can make it difficult to use in certain experiments. Additionally, its high cost may limit its use in some labs.
未来方向
There are several future directions for the study of CIPB. One potential direction is the development of more potent and selective inhibitors of GSK-3β. Additionally, the therapeutic potential of CIPB in other diseases, such as diabetes and cardiovascular disease, should be further explored. Finally, the development of novel drug delivery systems for CIPB may improve its solubility and bioavailability, making it more suitable for clinical use.
Conclusion
In conclusion, CIPB is a chemical compound that has gained significant interest in the field of scientific research due to its potential therapeutic applications. Its inhibition of GSK-3β has been shown to have a wide range of effects on various cellular processes, making it a promising candidate for the treatment of cancer, inflammation, and neurodegenerative disorders. While there are limitations to its use in lab experiments, the future directions for the study of CIPB are promising, and further research may lead to its clinical use in the future.
科学研究应用
CIPB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of a specific protein kinase, which is involved in the regulation of various cellular processes, such as cell proliferation, differentiation, and survival. CIPB has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy. Additionally, it has been shown to reduce inflammation and oxidative stress, suggesting its potential use in the treatment of neurodegenerative disorders.
属性
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-(4-iodo-3,5-dimethylpyrazol-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19IN4O/c1-12-17(18)13(2)22(21-12)11-3-4-16(23)20-15-7-5-14(6-8-15)9-10-19/h5-8H,3-4,9,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMLSKFXPZIDGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC=C(C=C2)CC#N)C)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19IN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



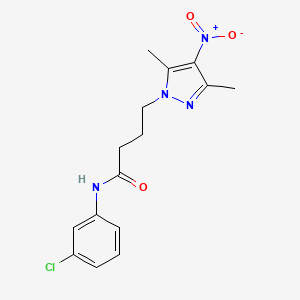
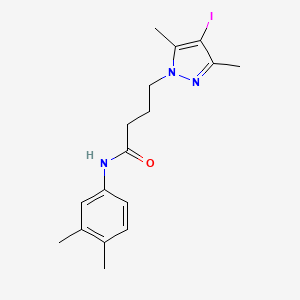

![1-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}indoline](/img/structure/B4331065.png)
![1-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}indoline](/img/structure/B4331071.png)
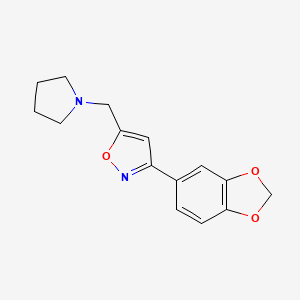
![4-{[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]methyl}morpholine](/img/structure/B4331084.png)
![1-ethyl-4-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}piperazine](/img/structure/B4331100.png)
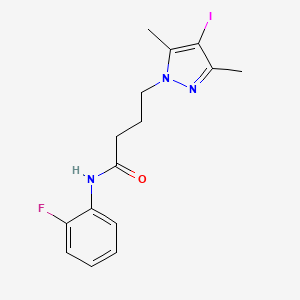
![2-amino-4-{4-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-3-carbonitrile](/img/structure/B4331114.png)

![2-[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]-N-(5-chloropyridin-2-yl)acetamide](/img/structure/B4331129.png)
![ethyl 2-({[(5-butyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4331136.png)
